2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation in Lubricating Oils
A study by Amer, F. A., Hassan, H. M., Moawad, E. B., & Shaker, N. (2011) explored the synthesis of various compounds, including those similar to 2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide. These compounds were evaluated for their potential as antioxidant additives in Egyptian lubricating oils, highlighting an industrial application of such chemicals in enhancing the performance and longevity of lubricating oils (Amer, Hassan, Moawad, & Shaker, 2011).
Antibacterial Activity
Rai, N. P., Narayanaswamy, V., Shashikanth, S., & Arunachalam, P. (2009) synthesized a series of compounds structurally related to the specified chemical. These compounds demonstrated significant antibacterial activity against various bacterial strains, including Bacillus subtilis and Escherichia coli. This suggests a potential application in the development of new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Structural and Tautomeric Studies
Quiroga, J., Cruz, S., Insuasty, B., Nogueras, M., Sánchez, A., Cobo, J. C., & Low, J. N. (1999) conducted research on compounds including 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, which are structurally similar to the compound . Their study focused on the tautomeric structures of these compounds in solution and their crystalline forms. Such studies are vital for understanding the chemical properties and potential applications in various fields (Quiroga et al., 1999).
Antimicrobial and Synthetic Applications
Badne, S. G., Swamy, D., Bhosale, V., & Kuberkar, S. V. (2011) explored the synthesis and antimicrobial activity of novel compounds including 2-substituted derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and 3-amino-4-imino-8-methoxy-2H-pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazoles. This research contributes to the understanding of the potential medicinal applications of such compounds, particularly in antimicrobial treatments (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Mechanism of Action
Mode of Action
Based on its structural similarity to other indole derivatives, it may bind to multiple receptors, leading to a variety of biological effects .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with kinases, influencing their activity and thereby affecting downstream signaling pathways. The compound’s interaction with these enzymes is characterized by its ability to inhibit or activate them, depending on the context of the biochemical environment .
Cellular Effects
The effects of 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, it has been found to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Molecular Mechanism
At the molecular level, 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions lead to alterations in gene expression and protein function, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, it can exhibit toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can significantly impact its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, influencing its biochemical effects .
Properties
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-26-13-8-6-12(7-9-13)23-18(15-10-27(25)11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAPDXDABBBVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.